Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Description

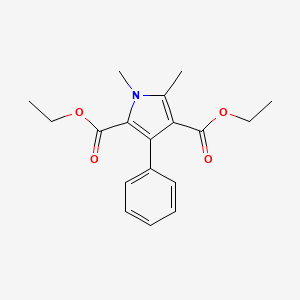

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based ester derivative characterized by a central pyrrole ring substituted with methyl groups at positions 1 and 5, a phenyl group at position 3, and ester moieties (diethyl carboxylates) at positions 2 and 4. Pyrrole derivatives are of significant interest in organic chemistry due to their roles in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOUFFUEOMOHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735307 | |

| Record name | Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161560-98-1 | |

| Record name | Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP3L7BNW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis Overview

The preparation of diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate typically involves cyclization reactions starting from suitably substituted precursors such as enaminones or bis-enaminones derived from succinate esters and primary amines. The key synthetic strategy is the acid-catalyzed cyclization of diethyl bis-enaminone intermediates with aromatic amines, which introduces the phenyl substituent at the 3-position of the pyrrole ring.

Detailed Preparation Method

- Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (bis-enaminone intermediate)

- Primary aromatic amines (e.g., aniline or substituted anilines)

- Acid catalyst (commonly mineral acids such as HCl or organic acids)

- Acid-catalyzed cyclization is conducted under controlled temperature, typically ambient to moderate heating.

- Solvent systems may include acetic acid or other polar solvents facilitating protonation and cyclization.

- Reaction times vary from several hours to overnight depending on substrate reactivity.

- The bis-enaminone intermediate undergoes nucleophilic attack by the primary amine at the electrophilic carbon centers.

- Subsequent intramolecular cyclization forms the pyrrole ring.

- The acid catalyst protonates intermediates to facilitate ring closure and stabilize the product.

- The phenyl group from the aromatic amine is incorporated at the 3-position of the pyrrole ring.

- Ester groups remain intact at positions 2 and 4.

Representative Experimental Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate + aromatic primary amine | Mix equimolar amounts in acetic acid solvent |

| 2 | Acid catalyst (e.g., HCl, catalytic amount) | Add catalyst to initiate cyclization |

| 3 | Temperature control: 25–60°C | Stir reaction mixture for 6–24 hours |

| 4 | Workup | Neutralize reaction mixture, extract product with organic solvent |

| 5 | Purification | Recrystallization or chromatography to isolate pure this compound |

Research Findings and Yield Data

A study published in the Zeitschrift für Naturforschung B (2009) demonstrated the synthesis of a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates via acid-catalyzed cyclization of bis-enaminones with various primary amines, achieving yields ranging from 14% to 93% depending on the amine used and reaction conditions. The phenyl-substituted pyrrole derivative falls within this scope, with optimized conditions leading to yields typically above 70%.

The stereochemistry of the bis-enaminone precursor was confirmed by $$^{1}H$$ NMR and HMBC spectroscopy, ensuring the correct configuration for cyclization to the pyrrole ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization of bis-enaminone with aromatic amine | Diethyl 2,3-bis[(dimethylamino)-methylidene]succinate + aniline | Mineral/organic acid | 25–60°C, 6–24 h | 14–93% (typically >70%) | Most direct and efficient method for 1-substituted pyrroles including phenyl |

| Post-synthetic functionalization (e.g., bromination) | Pyrrole derivatives | N-bromosuccinimide, AlCl3 | 27–50°C | Not applicable for initial synthesis | Used for derivatization, not initial preparation |

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrrole-based compounds.

Scientific Research Applications

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific derivative and its structural features.

Comparison with Similar Compounds

Structural Comparison with Pyrrole Dicarboxylates

Pyrrole dicarboxylates vary in substituents and ester groups, influencing their physical and chemical properties. Key analogs from include:

| Compound Name | Substituents (Positions) | Key Features |

|---|---|---|

| Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | 3,4-dihydroxy; dimethyl esters | Polar hydroxyl groups enhance solubility |

| Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | Benzyl ester; methoxypropyl chain | Increased lipophilicity for membrane interactions |

| Target Compound | 1,5-dimethyl; 3-phenyl; diethyl esters | Bulky phenyl and methyl groups may hinder crystallization |

The target compound’s diethyl esters and phenyl group likely reduce polarity compared to dimethyl or benzyl analogs, impacting solubility and crystallinity. The absence of hydroxyl groups (unlike the dihydroxy analog) may limit hydrogen-bonding capacity .

Comparison with Thiophene Analogs

Thiophene-based analogs, such as diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate (), replace the pyrrole core with a thiophene ring. Key differences include:

The thiophene analog’s hydrogen-bonding network (O–H···O) facilitates a 3D crystalline structure, whereas the target compound’s phenyl and methyl groups may promote van der Waals interactions instead. Thiophene’s sulfur atom also contributes to distinct electronic properties .

Contrast with Pyrazole Derivatives

Pyrazole derivatives, such as 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (), differ in heterocycle and functional groups:

The higher melting point of the pyrazole compound may reflect stronger intermolecular interactions .

Relation to Pesticide Esters

lists diethyl esters used as pesticides, such as mefenpyr-diethyl. These compounds share ester functionalities but differ in core structures and substituents:

| Compound | Core Structure | Key Substituents | Use Case |

|---|---|---|---|

| Mefenpyr-diethyl | Pyrazole | Dichlorophenyl, methyl | Herbicide safener |

| Target Compound | Pyrrole | Phenyl, methyl | Not reported |

The dichlorophenyl group in mefenpyr-diethyl enhances pesticidal activity, whereas the target compound’s phenyl group may prioritize structural stability over bioactivity. This highlights how minor substituent changes drastically alter application .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s crystallinity is influenced by substituent effects. In contrast, the thiophene analog () forms a 3D network via O–H···O hydrogen bonds and C–H···π interactions, with lattice parameters a = 9.481 Å, b = 9.598 Å, and c = 9.821 Å. The absence of hydroxyl groups in the target compound likely reduces hydrogen-bonding capacity, favoring weaker van der Waals forces. Graph set analysis () suggests that such differences in hydrogen-bonding patterns can significantly impact melting points, solubility, and crystal packing .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .

- X-ray crystallography (e.g., using Bruker APEXII CCD diffractometers) for precise bond lengths, angles, and crystal packing analysis. SHELXL is commonly employed for refinement, with hydrogen bonding motifs validated via Mercury software .

- FT-IR to identify functional groups like ester carbonyls .

Q. What are the optimal synthetic routes for this compound on a laboratory scale?

- Answer : Synthesis often involves:

- Multi-step functionalization : For example, thiocyanation or sulfonylation of pyrrole precursors under controlled conditions (e.g., thiocyanogen chloride in acetic acid) .

- Purification : Recrystallization from ethanol-water mixtures to achieve high purity (>98%) .

Q. How are crystallization challenges addressed for this compound?

- Answer : Challenges include polymorphism and solvent selection. Strategies involve:

- Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

- Temperature control (298 K) to stabilize monoclinic crystal systems (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

- Answer :

- B3LYP/6-311G++(d,p) calculations validate bond lengths and angles (e.g., pyrrole ring planarity) .

- NICS (Nuclear Independent Chemical Shift) assesses aromaticity, with deviations >5% prompting re-examination of experimental conditions (e.g., crystallographic twinning) .

Q. What tools analyze hydrogen bonding and supramolecular interactions in the crystal lattice?

- Answer :

- Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., N—H···O motifs) .

- Mercury’s Materials Module quantifies intermolecular distances and identifies π-π stacking interactions .

Q. How do steric effects of substituents influence the compound’s reactivity and crystal packing?

- Answer :

- Steric hindrance from phenyl and methyl groups reduces nucleophilic substitution feasibility at the pyrrole core .

- Crystal packing is dominated by van der Waals interactions, with ethyl ester groups contributing to layered structures (validated via a, b, c lattice parameters) .

Methodological Considerations

Q. How to validate crystallographic data when SHELX refinement yields ambiguous thermal parameters?

- Answer :

- Use SHELXD for phase problem resolution and PLATON for ADDSYM checks to detect missed symmetry .

- Cross-validate with Hirshfeld surface analysis (via CrystalExplorer) to identify disordered regions .

Q. What strategies reconcile conflicting NMR data between synthetic batches?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.